Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-, also known as MNPN, is a chemical compound that has been used in scientific research for various purposes. MNPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C9H8N4O4.
Mechanism Of Action
The mechanism of action of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- is not well understood. However, it is believed to interact with metal ions and form stable complexes. These complexes can be detected using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-. However, it has been reported to exhibit antibacterial and antifungal activities. Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- in lab experiments is its high sensitivity and selectivity for the detection of metal ions. It is also relatively easy to synthesize and purify. However, Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the use of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- in scientific research. One potential application is in the development of new metal-based drugs for the treatment of cancer and other diseases. Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- could also be used as a sensor for the detection of metal ions in environmental and biological samples. Additionally, further studies are needed to investigate the mechanism of action and potential toxicity of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-.
Synthesis Methods
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- can be synthesized by reacting 2-methoxy-5-nitrobenzohydrazide with acetic anhydride and propanedinitrile. The reaction takes place in the presence of a catalyst, such as pyridine, and the product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has been used in scientific research as a reagent for the detection of various metal ions, such as copper, iron, and nickel. It has also been used as a ligand for the preparation of metal complexes. In addition, Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has been used as a chromogenic reagent for the determination of various amino acids and peptides.
properties
CAS RN |
64691-89-0 |
---|---|
Product Name |
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- |
Molecular Formula |
C10H7N5O3 |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
2-[(2-methoxy-5-nitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H7N5O3/c1-18-10-3-2-8(15(16)17)4-9(10)14-13-7(5-11)6-12/h2-4,14H,1H3 |
InChI Key |
MQXCHFGIODALHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C(C#N)C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C(C#N)C#N |
Other CAS RN |
64691-89-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.